molecular formula C11H14N4O2S B6643703 (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine

(3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine

Cat. No. B6643703
M. Wt: 266.32 g/mol
InChI Key: WOBQXQXVSRWGEX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine, also known as PDP or Pyridinyl Pyrrolidine, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine. PDP is a small molecule that has shown promising results in various studies, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine involves the inhibition of enzymes that play a crucial role in various biological processes. (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine has been shown to inhibit the activity of protein arginine methyltransferases (PRMTs), which are enzymes involved in the regulation of gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine can have various biochemical and physiological effects on cells and tissues. (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine has been shown to induce cell death in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with cellular components. Additionally, (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine has shown good solubility in water and organic solvents, making it easy to work with in the lab. However, one of the limitations of using (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine. Additionally, further studies are needed to determine the full range of biological activities of (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine and its potential applications in medicine. Finally, the development of (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine derivatives with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine involves a multi-step process that includes several chemical reactions. One of the commonly used methods for synthesizing (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine is by reacting 1,3-diaminopropane with 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidine in the presence of a base. This method yields (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine in good yields and high purity.

Scientific Research Applications

(3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. Studies have shown that (3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine can inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of cancer and other diseases.

properties

IUPAC Name

(3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c12-8-3-5-15(7-8)18(16,17)10-6-14-11-9(10)2-1-4-13-11/h1-2,4,6,8H,3,5,7,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBQXQXVSRWGEX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)S(=O)(=O)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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